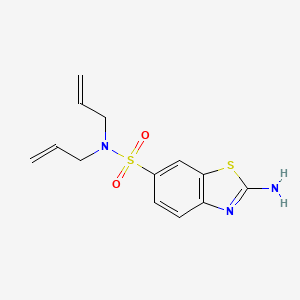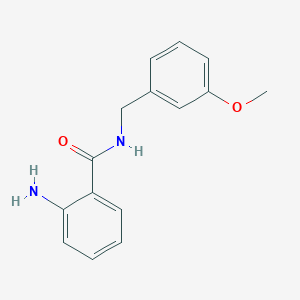![molecular formula C12H12N4O2 B3508235 2-(2-furyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3508235.png)
2-(2-furyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Übersicht
Beschreibung
2-(2-furyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, commonly known as FPTP, is a heterocyclic compound with potential applications in the field of medicinal chemistry. It belongs to the class of triazolopyrimidines and is known for its ability to modulate the activity of certain enzymes and receptors in the human body.
Wirkmechanismus
The mechanism of action of FPTP involves its ability to bind to specific sites on enzymes and receptors. For example, FPTP has been shown to bind to the active site of MAO-A, thereby inhibiting its activity. This leads to an increase in the levels of neurotransmitters such as serotonin, which can help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
FPTP has been found to have a range of biochemical and physiological effects. For example, it has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been found to have antioxidant properties and can scavenge free radicals in the body. Additionally, FPTP has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FPTP is its potency as an inhibitor of certain enzymes and receptors. This makes it a valuable tool for studying the role of these enzymes and receptors in various biological processes. However, one limitation of FPTP is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for the study of FPTP. One area of research could be the development of more efficient synthesis methods to increase the yield of the compound. Another area of research could be the identification of additional enzymes and receptors that FPTP can modulate. Finally, the potential therapeutic applications of FPTP in the treatment of various diseases could be explored further.
Conclusion:
In conclusion, FPTP is a heterocyclic compound with potential applications in the field of medicinal chemistry. It has been found to be a potent inhibitor of certain enzymes and receptors that play a crucial role in various biological processes. Its mechanism of action involves its ability to bind to specific sites on enzymes and receptors, leading to a range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on FPTP that could lead to new discoveries in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
FPTP has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to be a potent inhibitor of certain enzymes and receptors that play a crucial role in various biological processes. For example, FPTP has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A has been linked to the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-2-4-8-7-10(17)16-12(13-8)14-11(15-16)9-5-3-6-18-9/h3,5-7H,2,4H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSJKOBWSDYVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[2-(3-bromo-4-methoxybenzoyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B3508156.png)
![N-(4-bromo-3-methylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3508158.png)
![N~1~-(4-ethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3508163.png)
![N-(3-fluorophenyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3508170.png)
![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B3508178.png)

![2-[(4-bromobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B3508211.png)
![3,5-di-tert-butyl-4-fluoro-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B3508219.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-phenylacetamide](/img/structure/B3508224.png)
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B3508231.png)
![2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoic acid](/img/structure/B3508236.png)
![2-{4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-methoxyphenoxy}acetamide](/img/structure/B3508244.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B3508248.png)
